molecular formula C21H18N6O3 B8705620 p,p',p''-(1,3,5-Triazine-2,4,6-triyltriimino)trisphenol CAS No. 85896-27-1

p,p',p''-(1,3,5-Triazine-2,4,6-triyltriimino)trisphenol

Cat. No.: B8705620
CAS No.: 85896-27-1
M. Wt: 402.4 g/mol
InChI Key: JGMXHTPPZYBREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P,p',p''-(1,3,5-Triazine-2,4,6-triyltriimino)trisphenol is a useful research compound. Its molecular formula is C21H18N6O3 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

85896-27-1

Molecular Formula

C21H18N6O3

Molecular Weight

402.4 g/mol

IUPAC Name

4-[[4,6-bis(4-hydroxyanilino)-1,3,5-triazin-2-yl]amino]phenol

InChI

InChI=1S/C21H18N6O3/c28-16-7-1-13(2-8-16)22-19-25-20(23-14-3-9-17(29)10-4-14)27-21(26-19)24-15-5-11-18(30)12-6-15/h1-12,28-30H,(H3,22,23,24,25,26,27)

InChI Key

JGMXHTPPZYBREQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)NC3=CC=C(C=C3)O)NC4=CC=C(C=C4)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 300 ml three-neck flask equipped with a stirrer, a thermometer and a dropping funnel, 3.68 g (0.02 mol) of cyanuric chloride was dissolved in 60 ml of methyl ethyl ketone. Subsequently, 6.55 g (0.06 mol) of p-aminophenol was added slowly to the solution at an inner temperature not higher than 5° C. After the addition, the solution was stirred for 30 minute, and 30 ml of an aqueous solution of 4.92 g (0.06 mol) sodium acetate was added dropwise to the solution with keeping an inner temperature of 10° C. After the dropwise addition, the solution was stirred for 30 minutes at room temperature and was reacted with refluxing for 3 hours. During the reaction, the mixed solvent of methyl ethyl ketone and water was separated into two phases. When the reaction was complete, the reaction solution was poured into 500 ml of ice water to be crystallized. After the filtration, the obtained crystal was washed once with a weakly alkaline solution and twice with 500 ml of water, and dried, to give 7.6 g of a target compound in a 95% yield.
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.55 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
4.92 g
Type
reactant
Reaction Step Three
Yield
95%

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